5-amino-2-bromo-N,N-dimethylbenzamide is an aromatic compound characterized by a benzamide structure with an amino group and a bromine atom attached to the benzene ring. Its chemical formula is , and it has a molecular weight of approximately 228.09 g/mol. The compound features a dimethylamino group at the nitrogen of the amide functional group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
Several synthesis methods for 5-amino-2-bromo-N,N-dimethylbenzamide have been reported:
5-amino-2-bromo-N,N-dimethylbenzamide has potential applications in various fields:
Interaction studies involving 5-amino-2-bromo-N,N-dimethylbenzamide focus on its binding affinity with various biological targets, such as enzymes or receptors. Preliminary data suggest that halogenated benzamides can modulate enzyme activity or receptor binding due to their electronic properties and steric effects caused by substituents. These interactions are crucial for assessing its potential therapeutic effects and understanding its mechanism of action.
Several compounds share structural similarities with 5-amino-2-bromo-N,N-dimethylbenzamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-N,N-dimethylbenzamide | Bromine at position 2 | Lacks amino group; primarily used in organic synthesis. |
| 4-Bromo-2-fluoro-N,N-dimethylbenzamide | Bromine at position 4 and fluorine at position 2 | Different substitution pattern; potential for varied biological activity. |
| 3-Bromo-4-fluoro-N,N-dimethylbenzamide | Bromine at position 3 and fluorine at position 4 | Variation in halogen positioning affecting reactivity. |
| 5-Bromo-2-iodo-N,N-dimethylbenzamide | Iodine at position 2 | Contains iodine; may exhibit different reactivity compared to brominated analogs. |
The uniqueness of 5-amino-2-bromo-N,N-dimethylbenzamide lies in its specific combination of functional groups and their positions on the benzene ring, which significantly influence its chemical behavior and potential biological activity compared to other similar compounds.
The compound’s molecular formula is C₉H₁₁BrN₂O, with a molecular weight of 243.10 g/mol. The benzene ring is functionalized at three positions:
The systematic IUPAC name, 5-amino-2-bromo-N,N-dimethylbenzamide, reflects this substitution pattern. The amide group (-CON(CH₃)₂) is directly bonded to the benzene ring, creating a planar structure that facilitates π-π stacking interactions in crystalline phases.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BrN₂O |
| Molecular Weight | 243.10 g/mol |
| CAS Number | 139253-79-5 |
| SMILES | O=C(N(C)C)C1=CC(=C(C=C1Br)N) |
| InChI Key | KGZYALLFLANLBU-UHFFFAOYSA-N |